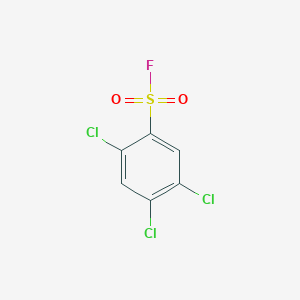

2,4,5-Trichlorobenzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5-Trichlorobenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C6H2Cl3FO2S and its molecular weight is 263.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediates in Drug Synthesis:

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl fluoride group can facilitate the formation of sulfonamide drugs, which are crucial in treating bacterial infections. Research indicates that derivatives of 2,4,5-trichlorobenzenesulfonyl fluoride exhibit significant biological activity, making them valuable in medicinal chemistry .

Case Study:

A notable study demonstrated the synthesis of a series of sulfonamide antibiotics using this compound as a key intermediate. The resultant compounds showed promising antibacterial properties against resistant strains of bacteria.

Agrochemical Applications

Pesticide Development:

This compound plays a critical role in developing agrochemicals, particularly herbicides and insecticides. Its ability to modify biological activity through structural variations allows for the design of more effective pest control agents.

Case Study:

In one instance, researchers synthesized a new class of herbicides based on this compound. These compounds demonstrated enhanced efficacy against specific weed species while minimizing impact on non-target plants .

Material Science

Polymer Chemistry:

The sulfonyl fluoride moiety is valuable in polymer chemistry for creating functionalized polymers. It can serve as a reactive site for further chemical modifications, enabling the development of materials with tailored properties.

Data Table: Functionalization of Polymers Using Sulfonyl Fluoride

| Polymer Type | Functional Group Introduced | Application Area |

|---|---|---|

| Polyethylene | Sulfonamide | Biomedical devices |

| Polystyrene | Sulfamide | Coatings |

| Polyvinyl Chloride | Fluorinated side chains | Electrical insulation |

Bioconjugation Techniques

Linker for Bioconjugates:

The compound's reactive sulfonyl fluoride group allows it to act as a linker in bioconjugation processes. It can facilitate the attachment of biomolecules to surfaces or other molecules, making it useful in drug delivery systems and diagnostic applications.

Case Study:

A study highlighted the use of this compound in conjugating antibodies to nanoparticles for targeted drug delivery. The resulting constructs showed improved targeting efficiency and reduced side effects in therapeutic applications.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The sulfonyl fluoride group and chlorine substituents direct nucleophilic attack to specific ring positions. Key reactions include:

Reaction Conditions and Yields

*Yield calculated from 21 g isolated product from 0.2 mole starting material.

↑Yield increased from 34% to 65% with tertiary amine additive.

Mechanism :

-

Step 1 : Base (e.g., DBU) deprotonates the nucleophile or activates the sulfonyl fluoride via hydrogen bonding.

-

Step 2 : Nucleophilic attack occurs at the para position to the sulfonyl group due to electron-withdrawing effects.

-

Step 3 : Fluoride acts as a leaving group, forming stable sulfonate intermediates .

Sulfur-Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride group undergoes rapid exchange with nucleophiles under mild conditions:

Radical Sulfonylation

Under photoredox conditions, 2,4,5-trichlorobenzenesulfonyl fluoride participates in radical chain reactions:

Experimental Evidence

-

Cyclopropylstyrene Probe : Ring expansion product formation confirms radical intermediates .

-

Hammett Analysis : Electron-rich styrenes react faster (ρ = −1.2), supporting a benzylic carbocation intermediate .

Reaction Pathway :

-

Photocatalyst (e.g., Ru(bpy)₃²⁺) oxidizes the sulfonyl fluoride.

-

Sulfonyl radical (RSO₂- ) adds to alkenes, forming carbon-centered radicals.

Electrophilic Fluorination

The compound serves as a fluorinating agent in electrochemical syntheses:

Case Study: Disulfide Oxidation

-

Conditions : Anodic oxidation at 2.0 V, KF electrolyte, 5 min in microflow reactor.

-

Outcome : Converts disulfides to sulfonyl fluorides with 75–90% yield .

Limitations :

Comparative Reactivity

| Reaction Type | Rate Determinant | Functional Group Tolerance |

|---|---|---|

| NAS | Electron-withdrawing group density | Low (sensitive to steric effects) |

| SuFEx | Proximity to cationic residues | High (works in aqueous media) |

| Radical Sulfonylation | Substrate electronic nature (ρ = −1.2) | Moderate (sensitive to O₂) |

This compound’s multifunctional reactivity enables applications in medicinal chemistry (e.g., covalent enzyme inhibitors ) and materials science. Its synthetic utility is enhanced by tunable reaction conditions, with yields significantly improved using organosuperbases or photoredox catalysis .

Propriétés

Numéro CAS |

26120-89-8 |

|---|---|

Formule moléculaire |

C6H2Cl3FO2S |

Poids moléculaire |

263.5 g/mol |

Nom IUPAC |

2,4,5-trichlorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |

Clé InChI |

ZIBJZUAQAYUYHE-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.